Somatotropin (176-191) is classified as a peptide hormone fragment. It is synthesized through chemical methods and is primarily used in research settings rather than for direct therapeutic applications in humans. The molecular weight of this peptide is approximately 1815.1 Daltons, which positions it within the category of small peptides used in various biological studies .
The synthesis of Somatotropin (176-191) can be achieved through solid-phase peptide synthesis, a widely used method that allows for the stepwise assembly of amino acids. This technique involves the following steps:
The synthesis requires careful control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized peptide .
The molecular structure of Somatotropin (176-191) consists of a specific sequence of amino acids that contributes to its biological activity. The sequence is as follows: YLRIVQCRSVEGSCGF. This fragment retains essential structural features that allow it to interact with specific receptors involved in metabolic processes.
The three-dimensional structure can be modeled using computational tools such as PEP-FOLD3.5, which predicts conformations based on known structural motifs. The structural analysis reveals that this peptide maintains a helical conformation, crucial for its interaction with target proteins .
Somatotropin (176-191) undergoes various biochemical reactions that facilitate its biological activities:
In silico studies have demonstrated that Somatotropin (176-191) enhances doxorubicin's binding to breast cancer receptors, thereby improving therapeutic efficacy against cancer cells .
Somatotropin (176-191) exerts its effects primarily through interactions with growth hormone receptors and other related proteins involved in metabolic regulation. The mechanism involves:
Research indicates that this fragment's action is similar to that of intact human growth hormone but without some of the undesirable side effects associated with full-length hormones .
Relevant data suggest that the compound retains stability under physiological conditions, making it suitable for various research applications .
Somatotropin (176-191) has several scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3